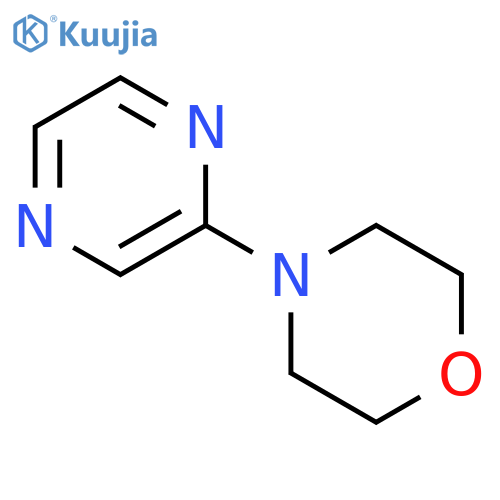Cas no 5625-94-5 (2-Morpholinopyrazine)

2-Morpholinopyrazine structure
商品名:2-Morpholinopyrazine
2-Morpholinopyrazine 化学的及び物理的性質
名前と識別子
-
- 3-morpholinopyrazin
- DTXSID10518080
- E83237
- 4-(pyrazin-2-yl)morpholine
- 2-morpholinopyrazine
- BP-20056
- 5625-94-5
- 4-pyrazin-2-yl-morpholine
- SCHEMBL227780
- Morpholine, 4-pyrazinyl-
- FFSZVTIOFCMLGM-UHFFFAOYSA-N
- 2-Morpholinopyrazine
-
- インチ: InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2
- InChIKey: FFSZVTIOFCMLGM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 165.090211983Da
- どういたいしつりょう: 165.090211983Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38.3Ų
2-Morpholinopyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI52627-1g |
2-Morpholinopyrazine |
5625-94-5 | 95% | 1g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AI52627-100mg |
2-Morpholinopyrazine |
5625-94-5 | 95% | 100mg |
$142.00 | 2024-04-19 | |
| Apollo Scientific | OR323196-1g |
2-Morpholinopyrazine |
5625-94-5 | 1g |
£555.00 | 2023-09-02 | ||
| A2B Chem LLC | AI52627-250mg |
2-Morpholinopyrazine |
5625-94-5 | 95% | 250mg |
$271.00 | 2024-04-19 |
2-Morpholinopyrazine 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
5625-94-5 (2-Morpholinopyrazine) 関連製品
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
